N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine

purity specification quality control procurement

Procure N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 477855-10-0) for kinase-selectivity profiling. The 2,4-dimethyl substitution differentiates it from classic EGFR inhibitors, enabling CSF-1R selectivity studies and CNS drug-discovery programs that require elevated lipophilicity (LogP 4.08). This compound serves as a critical scaffold-hopping intermediate or reference standard to explore alkyl-substitution effects on potency, solubility, and metabolic stability in focused library synthesis. Minimum purity: 95%.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 477855-10-0
Cat. No. B2777975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine
CAS477855-10-0
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C
InChIInChI=1S/C18H19N3O2/c1-11-5-6-14(12(2)7-11)21-18-13-8-16(22-3)17(23-4)9-15(13)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)
InChIKeyANBPMJPMSHSIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine: Core Properties and Chemical Class for Procurement Evaluation


N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine (CAS 477855-10-0) belongs to the 4‑anilino‑6,7‑dimethoxyquinazoline class, a privileged kinase‑inhibitor scaffold [1]. The compound consists of a 6,7‑dimethoxyquinazoline core linked via a secondary amine to a 2,4‑dimethylphenyl substituent. It is supplied as a research‑grade solid with a minimum purity of 95 % and a molecular weight of 309.4 g·mol⁻¹ . This scaffold is widely exploited in medicinal chemistry for its ability to mimic the ATP adenine ring and engage kinase hinge regions.

Why 6,7‑Dimethoxyquinazoline Analogs Cannot Be Interchanged: The Case of N‑(2,4‑Dimethylphenyl)‑6,7‑dimethoxyquinazolin‑4‑amine


Minor structural modifications on the aniline ring of 4‑anilino‑6,7‑dimethoxyquinazolines produce profound shifts in kinase‑selectivity profiles. The 3‑bromoanilino analog (PD 153035) achieves picomolar EGFR affinity, while the 3‑chloroanilino analog (AG 1478) shows nanomolar EGFR potency . Conversely, N‑methyl‑4‑anilino‑6,7‑dimethoxyquinazoline (RPR‑108514A) exhibits moderate CSF‑1R inhibition (IC₅₀ 500 nM) and reduced EGFR activity (IC₅₀ 4 µM) [1]. The 2,4‑dimethyl substitution present in the title compound alters both lipophilicity (calculated LogP 4.08 vs. ~3.3 for PD 153035) and polar surface area (PSA 56.3 Ų), parameters that critically influence target engagement and permeability . Therefore, generic substitution with a closely related 4‑anilinoquinazoline carries a high risk of altered potency, selectivity, and pharmacokinetic behaviour.

Quantitative Differentiation Evidence for N‑(2,4‑Dimethylphenyl)‑6,7‑dimethoxyquinazolin‑4‑amine


Purity and Quality: 95 % Minimum Purity with Full Quality Assurance

N‑(2,4‑dimethylphenyl)‑6,7‑dimethoxyquinazolin‑4‑amine is available with a minimum purity specification of 95 %, as verified by the supplier AKSci . This contrasts with several commercial analogs (e.g., PD 153035 hydrochloride, which is typically supplied at ≥97 % purity, and AG 1478 at ≥98 %) . While the title compound’s purity is slightly lower, it is supplied with full quality assurance documentation (SDS, COA) and is classified as non‑hazardous for transport, facilitating international procurement .

purity specification quality control procurement

Lipophilicity (LogP) and Polar Surface Area: Potential for Enhanced Membrane Permeability and CNS Access

The calculated LogP of N‑(2,4‑dimethylphenyl)‑6,7‑dimethoxyquinazolin‑4‑amine is 4.08, and its polar surface area (PSA) is 56.27 Ų . In comparison, PD 153035 has a calculated LogP of ~3.3 (based on its 3‑bromoanilino substituent) [1]. The higher LogP and moderate PSA of the title compound predict improved passive membrane permeability and potential blood–brain barrier penetration, properties that are desirable for central nervous system (CNS) kinase targets but may be detrimental for peripheral selectivity.

lipophilicity polar surface area ADME

Structural Determinant of CSF‑1R Selectivity: N‑H vs. N‑Methyl Aniline Linkage

The 4‑(N‑methyl‑anilino)‑6,7‑dimethoxyquinazoline scaffold (RPR‑108514A) has been established as a moderate CSF‑1R inhibitor (IC₅₀ 500 nM) with 8‑fold selectivity over EGFR (IC₅₀ 4 µM) and inactivity against Lck (>100 µM) [1]. The title compound retains the 6,7‑dimethoxyquinazoline core and the anilino connection but carries a secondary amine (N‑H) instead of the N‑methyl group. This subtle change removes a steric clash with the CSF‑1R hinge region and restores a hydrogen‑bond donor, which modeling studies suggest may increase binding affinity for CSF‑1R over EGFR [2]. Direct biochemical data for the title compound against CSF‑1R are not yet publicly reported; however, the N‑H motif is a known pharmacophore for enhanced kinase hinge‑binding interactions.

CSF-1R kinase selectivity SAR

Stability and Storage: Non‑Hazardous Long‑Term Storage at Ambient Temperature

The compound is classified as non‑hazardous for transport and can be stored long‑term in a cool, dry place without special temperature control . This contrasts with some light‑ or moisture‑sensitive quinazoline analogs (e.g., PD 153035 hydrochloride, which should be stored at room temperature protected from light) . Robust storage stability reduces shipping costs, simplifies inventory management, and ensures compound integrity over multi‑year research programmes.

storage stability logistics procurement

Application Scenarios for N‑(2,4‑Dimethylphenyl)‑6,7‑dimethoxyquinazolin‑4‑amine in Kinase‑Focused Research


Scaffold‑Hopping Probe for CSF‑1R Kinase Selectivity Profiling

The title compound, bearing a secondary amine linkage, offers a scaffold‑hopping opportunity from the N‑methyl‑4‑anilino‑6,7‑dimethoxyquinazoline prototype (RPR‑108514A). Researchers evaluating CSF‑1R selectivity can use this compound as a probe to test whether removal of the N‑methyl group improves CSF‑1R affinity while maintaining low EGFR activity, as predicted by SAR and homology modeling [1].

Physicochemical Tool for CNS‑Penetrant Kinase Inhibitor Design

With a calculated LogP of 4.08 and PSA of 56.27 Ų, this compound occupies a physicochemical space associated with blood‑brain barrier permeability . It is suitable as a control compound in CNS‑drug‑discovery programmes that require 4‑anilinoquinazoline scaffolds with elevated lipophilicity compared to classical EGFR inhibitors.

Building Block for Diverse 4‑Anilinoquinazoline Libraries

The 2,4‑dimethyl substitution pattern introduces steric and electronic effects distinct from halogenated analogs (e.g., 3‑bromo, 3‑chloro). Medicinal chemists can use this compound as a synthetic intermediate or a reference standard to explore the impact of alkyl substitution on kinase selectivity, solubility, and metabolic stability in focused library synthesis .

Quote Request

Request a Quote for N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.